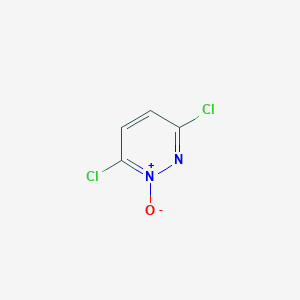

3,6-Dichloropyridazine 1-oxide

Description

Significance of Pyridazine (B1198779) N-Oxides in Heterocyclic Chemistry

Pyridazine N-oxides represent a crucial class of heterocyclic compounds with broad significance. Their utility stems from the unique electronic properties conferred by the N-oxide group, which modifies the reactivity of the pyridazine ring. nih.gov These compounds are not merely synthetic curiosities but are pivotal in various areas of chemical science.

Pyridazine N-oxides serve as important precursors in the synthesis of a wide array of functionalized molecules and biologically active agents. guidechem.comnih.gov They have been identified as valuable scaffolds in the development of anticancer, antibacterial, antihypertensive, and anti-inflammatory drugs. nih.gov The N-oxide moiety can influence drug-receptor interactions and act as a bioisostere for other functional groups, such as the carbonyl group. nih.gov

Furthermore, pyridazine N-oxides have found applications as photoactivatable reagents. nih.gov Under photochemical conditions, they can release reactive oxygen species, a property that is being explored for applications in organic synthesis and chemical biology. nih.gov Their ability to participate in hydrogen atom transfer (HAT) reactions under photochemical conditions further broadens their synthetic utility. semanticscholar.org

Historical Context of 3,6-Dichloropyridazine (B152260) 1-oxide Synthesis and Early Studies

The journey to understanding 3,6-Dichloropyridazine 1-oxide begins with its precursor, 3,6-dichloropyridazine. The synthesis of 3,6-dichloropyridazine itself is well-established, often involving the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride. chemicalbook.com

The subsequent oxidation of the pyridazine ring to form the N-oxide is a critical step. Early methods for this transformation often employed strong oxidizing agents like high-concentration hydrogen peroxide, which presented significant handling challenges. epo.org A notable advancement was the development of methods using lower concentrations of hydrogen peroxide (60% or less) in the presence of an acid anhydride (B1165640), which provided a safer and higher-yielding route to this compound. epo.org

Early research, such as a 1971 study, began to probe the reactivity of this class of compounds by examining the reactions of pyridine (B92270) N-oxides with 3,6-dichloropyridazine. rsc.orgrsc.org These initial investigations laid the groundwork for understanding the compound's reaction mechanisms. Subsequent studies focused on its behavior in nucleophilic displacement reactions, particularly with sulfur nucleophiles, which were found to selectively attack the 6-position of the ring. rsc.org

Scope and Research Objectives Pertaining to this compound

Current research on this compound is driven by several key objectives aimed at harnessing its unique chemical properties.

Key Research Objectives:

Synthetic Methodology: A primary goal is the development of more efficient, safer, and scalable synthesis methods. epo.org Given its role as a vital intermediate for physiologically active substances, optimizing its production is of paramount importance. epo.org

Photochemical Applications: A significant area of research is its use as a photoactivatable precursor for atomic oxygen [O(³P)]. nih.gov This highly reactive species can mediate challenging chemical transformations, such as C-H bond oxidation in complex molecules. nih.gov

Biological Probes: Researchers are working on modifying the structure of this compound to create water-soluble analogues. nih.gov Such derivatives are being investigated for applications in biological systems, including photoinduced DNA cleavage, highlighting the compound's potential as a tool in chemical biology. nih.gov

Intermediate for Novel Heterocycles: The compound's reactivity is being exploited for the synthesis of novel and complex heterocyclic systems. researchgate.net The two chlorine atoms provide handles for sequential or selective substitution, allowing for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

The following table summarizes the key reactants and products in the synthesis and primary reactions of this compound.

| Reaction Type | Starting Material(s) | Reagent(s) | Key Product(s) |

| Synthesis | 3,6-Dichloropyridazine | Hydrogen peroxide, Acid anhydride | This compound epo.org |

| Nucleophilic Substitution | This compound | Sodium sulphide | 3-Chloropyridazine-6-thiol 1-oxide rsc.org |

| Reaction with N-Oxides | 3,6-Dichloropyridazine | 2-Methylpyridine 1-oxide | 6-Chloro-2-(2-pyridylmethyl)pyridazin-3(2H)-one, 6-Chloro-4-(2-pyridylmethyl)pyridazin-3(2H)-one, 6-Chloropyridazin-3-yl 2-pyridylmethyl ether rsc.org |

| Photodeoxygenation | This compound | Benzene (as acceptor) | Phenol nih.gov |

This interactive table outlines the major transformations involving this compound.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-1-oxidopyridazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-2-4(6)8(9)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSLXGJVOZZINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](N=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293868 | |

| Record name | 3,6-dichloropyridazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25974-26-9 | |

| Record name | NSC92733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dichloropyridazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 3,6 Dichloropyridazine 1 Oxide

Direct Oxidation Routes from 3,6-Dichloropyridazine (B152260)

The primary method for synthesizing 3,6-Dichloropyridazine 1-oxide is through the direct N-oxidation of the parent heterocycle, 3,6-Dichloropyridazine. This transformation is typically achieved by reacting the starting material with a suitable oxidizing agent, a process that can be finely tuned through the choice of reagents and reaction conditions to achieve high yields and purity. epo.org A significant advancement in this area involves the use of hydrogen peroxide, either in aqueous form or as a solid adduct, in conjunction with an acid anhydride (B1165640). epo.org This approach has been developed to overcome the challenges associated with older methods, which often required hazardous high-concentration peroxides, long reaction times, and resulted in unsatisfactory yields. epo.org

Peroxide-Mediated Oxidation Mechanisms

Peroxide-based oxidation stands as a cornerstone for the N-oxidation of pyridazines. The mechanism generally involves the in-situ formation of a peroxy acid from the reaction between a peroxide source and an acid anhydride. This peroxy acid is a more potent oxidizing agent that subsequently transfers an oxygen atom to one of the nitrogen atoms of the pyridazine (B1198779) ring. The selection of the peroxide source is critical for reaction safety, efficiency, and scalability. epo.orggoogle.com

The concentration of aqueous hydrogen peroxide (H₂O₂) is a critical factor in optimizing the synthesis of this compound. Research has demonstrated that using H₂O₂ at a concentration of 60% or less is not only safer but also highly effective. epo.org Commercially available H₂O₂ in this concentration range is easier to handle and more accessible than the high-concentration alternatives (e.g., 74% or 90%) mentioned in earlier literature. epo.org

Optimal yields are often achieved with H₂O₂ concentrations between 20% and 60%, with a more preferred range of 50% to 60%. epo.org In one documented procedure, reacting 3,6-Dichloropyridazine with 50% hydrogen peroxide in the presence of maleic anhydride and crotonic acid in 1,2-dichloroethane (B1671644) resulted in a high yield of the desired N-oxide. epo.org The amount of hydrogen peroxide used is typically between 1 and 5 molar equivalents relative to the starting pyridazine, with a preferred range of 1 to 3 equivalents. epo.org

Table 1: Example of Oxidation using 50% Hydrogen Peroxide

| Reagent | Amount (molar eq.) | Role |

|---|---|---|

| 3,6-Dichloropyridazine | 1.0 | Substrate |

| 50% Hydrogen Peroxide | 3.0 | Oxidant |

| Maleic Anhydride | 9.0 | Anhydride Activator |

| Crotonic Acid | 0.1 | Acid |

| Product | Yield | Purity |

| This compound | 89.0% | 98.5% |

Data sourced from patent EP 1862461 A1. epo.org

The Urea (B33335) Hydrogen Peroxide addition compound (UHP) serves as a stable, solid, and safe alternative to aqueous hydrogen peroxide for N-oxidation reactions. epo.orgorganic-chemistry.org UHP is an adduct of urea and hydrogen peroxide, which conveniently releases H₂O₂ under reaction conditions. organic-chemistry.orgresearchgate.net Its solid nature simplifies handling and measurement, making it an attractive reagent for industrial-scale production. google.com

The synthesis of this compound can be effectively carried out by reacting 3,6-Dichloropyridazine with UHP in the presence of an acid anhydride. epo.org In a representative example, the reaction was performed using UHP and trichloroacetic anhydride in dichloromethane (B109758). After stirring for an extended period at room temperature, the reaction mixture was worked up to yield the N-oxide. epo.org This method demonstrates the utility of UHP as a practical and efficient source of hydrogen peroxide for the oxidation of electron-deficient nitrogen heterocycles. epo.orgresearchgate.net

Table 2: Example of Oxidation using Urea Hydrogen Peroxide (UHP)

| Reagent | Amount (molar eq.) | Role |

|---|---|---|

| 3,6-Dichloropyridazine | 1.0 | Substrate |

| Urea Hydrogen Peroxide (UHP) | 3.0 | Oxidant |

| Trichloroacetic Anhydride | 2.0 | Anhydride Activator |

| Product | Yield | Purity |

| This compound | 66.3% | 87.7% |

Data sourced from patent EP 1862461 A1. epo.org

Influence of Acid Anhydrides in Oxidation Processes

Acid anhydrides play a crucial role in peroxide-mediated N-oxidations by activating the hydrogen peroxide. They react with H₂O₂ to form a peroxy acid in situ, which is a much stronger oxidizing agent than H₂O₂ itself. rsc.org A variety of acid anhydrides can be employed in the synthesis of this compound, including acetic anhydride, trichloroacetic anhydride, trifluoroacetic anhydride, and maleic anhydride. epo.org The choice of anhydride can influence reaction rates and yields. epo.orgrsc.org

Maleic anhydride is an effective activator for the hydrogen peroxide oxidation of 3,6-Dichloropyridazine. epo.org The stoichiometry of the maleic anhydride relative to the pyridazine substrate is an important parameter for maximizing product yield. epo.org The typical molar ratio of maleic anhydride to 3,6-Dichloropyridazine is between 0.5 to 5, with a preferred range of 1 to 3. epo.org However, in some optimized procedures, a larger excess of the anhydride is used. epo.org For instance, a high-yield synthesis utilized approximately 9 molar equivalents of maleic anhydride relative to the starting pyridazine, in combination with 3 equivalents of 50% H₂O₂. epo.org This process, conducted in 1,2-dichloroethane, successfully produced this compound with a purity of 98.5% and a yield of 89.0%. epo.org

Table 3: High-Yield Synthesis using Maleic Anhydride

| Reagent | Molar Ratio (to Substrate) | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | 1 | 1,2-Dichloroethane | Not specified | 89.0% |

| Maleic Anhydride | 9 | |||

| 50% Hydrogen Peroxide | 3 |

Data sourced from patent EP 1862461 A1. epo.org

Trifluoroacetic anhydride (TFAA) is another potent acid anhydride used for activating hydrogen peroxide in N-oxidation reactions. epo.org The combination of TFAA and a peroxide source (either aqueous H₂O₂ or UHP) generates trifluoroperacetic acid, a highly reactive oxidant. researchgate.netnih.gov This system is particularly effective for the oxidation of electron-deficient heterocycles, a category to which 3,6-Dichloropyridazine belongs. researchgate.net While specific yield data for the TFAA-mediated synthesis of this compound is detailed in patent literature, the general utility of the TFAA/H₂O₂ system for oxidizing pyridazine rings to their N-oxides is well-established. epo.orgnih.gov The reaction of a pyridazine derivative with a mixture of 50% hydrogen peroxide and trifluoroacetic anhydride has been shown to successfully produce the corresponding N-oxide derivative. nih.gov

Regenerable Acid Anhydride Systems

The oxidation of 3,6-dichloropyridazine to its N-oxide can be achieved using a system that involves an acid anhydride and hydrogen peroxide. This method operates on the principle of in situ generation of a peroxy acid, which is the active oxidizing agent. The reaction mechanism involves the acid anhydride reacting with hydrogen peroxide to form the peroxy acid, which then oxidizes the nitrogen atom of the pyridazine ring. acs.org

A key aspect of this methodology is the potential for creating a catalytic cycle where the anhydride is regenerated. Maleic anhydride derivatives, for instance, have been evaluated as catalysts for the N-oxidation of various pyridine (B92270) substrates using hydrogen peroxide. researchgate.netrsc.org The efficiency of this process hinges on the diacid-anhydride equilibrium. This equilibrium is crucial for regenerating the peracid oxidant through an anhydride intermediate, which allows for the use of a catalytic amount of the anhydride instead of a stoichiometric one. researchgate.netrsc.org This approach is in line with green chemistry principles, as it utilizes a cheap and clean oxidant (H₂O₂) and minimizes waste by regenerating the catalyst. researchgate.net

Role of Carboxylic Acids as Co-catalysts or Additives in Oxidation

In the synthesis of this compound via oxidation with hydrogen peroxide and an acid anhydride, the addition of a carboxylic acid can significantly improve the reaction yield. These acids act as co-catalysts or additives, enhancing the efficiency of the oxidation process. The amount of the carboxylic acid additive typically ranges from 0.01 to 100 moles per mole of the 3,6-dichloropyridazine starting material. A variety of carboxylic acids, including both simple alkanoic acids and more complex structures, have been shown to be effective in this role.

Specific Carboxylic Acid Effects (e.g., Pivalic Acid, Crotonic Acid, Acetic Acid, Formic Acid)

The choice of carboxylic acid additive can have a discernible impact on the outcome of the N-oxidation reaction.

Pivalic Acid: Also known as trimethylacetic acid, pivalic acid is a branched-chain carboxylic acid. nih.gov In catalysis, it is often used as a co-catalyst, where its bulky structure and electronic properties can facilitate key steps in a reaction cycle, such as concerted metallation-deprotonation pathways in C-H activation reactions. researchgate.netsci-hub.se In the context of oxidation, it can participate in the formation of manganese pivalate (B1233124) complexes which are then oxidized. mdpi.com

Crotonic Acid: This unsaturated carboxylic acid has been studied as a substrate in epoxidation reactions catalyzed by transition metal complexes with hydrogen peroxide. orientjchem.orgcore.ac.uk Its role as an additive in the N-oxidation of 3,6-dichloropyridazine likely contributes to the catalytic cycle, potentially influencing the formation or reactivity of the active peroxy acid species. epo.org In other catalytic systems, the basicity of the catalyst has been shown to positively influence the conversion when using crotonic acid as a reagent. mdpi.comwisdomlib.org

Acetic Acid: A common reagent in oxidation reactions, acetic acid is frequently used with hydrogen peroxide to form peracetic acid in situ. arkat-usa.orgorgsyn.orgmdpi.com This mixture is a well-established system for the N-oxidation of pyridines and other nitrogen-containing heterocycles. arkat-usa.orgbme.hutandfonline.com However, the reaction of acetic anhydride with H₂O₂ can be difficult to control and potentially explosive. mdpi.com

Formic Acid: As the simplest carboxylic acid, formic acid can also be used in N-oxide preparations. publish.csiro.au It is known to act as a Brønsted activator and a reductant source in certain reactions, such as the deoxygenation of N-oxides when paired with an iodide catalyst. rsc.orgrsc.orgresearchgate.net In the oxidation context, it can facilitate the formation of performic acid, another potent oxidizing agent. bme.hu

| Carboxylic Acid | Chemical Formula | Key Characteristic | General Role in Oxidation |

|---|---|---|---|

| Pivalic Acid | C₅H₁₀O₂ | Bulky, branched-chain acid | Acts as a co-catalyst, influencing reaction pathways. researchgate.netsci-hub.se |

| Crotonic Acid | C₄H₆O₂ | Unsaturated acid | Participates in the catalytic cycle for peroxy acid formation/reactivity. orientjchem.orgepo.org |

| Acetic Acid | C₂H₄O₂ | Commonly used short-chain acid | Forms peracetic acid in situ with hydrogen peroxide for N-oxidation. arkat-usa.orgorgsyn.org |

| Formic Acid | CH₂O₂ | Simplest carboxylic acid | Can form performic acid or act as a Brønsted activator. bme.hursc.org |

Solvent Effects on Oxidation Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, influencing both the reaction's efficiency and selectivity. The oxidation reaction can be carried out in a range of solvents, which are generally selected for being inert to the reaction conditions.

Suitable solvents include:

Hydrocarbons: Such as hexane, heptane, benzene, toluene, and xylene.

Halogenated Hydrocarbons: Including dichloromethane, chloroform (B151607), 1,2-dichloroethane, and chlorobenzene.

Nitriles: Acetonitrile (B52724) is a common choice.

Notably, when a carboxylic acid is employed as an additive, it can also function as the solvent. The polarity of the solvent can have a pronounced effect on the regioselectivity of reactions involving the pyridazine ring. For instance, in nucleophilic substitution reactions on substituted 3,6-dichloropyridazines, the polarity of the solvent (e.g., methanol (B129727) vs. tetrahydrofuran (B95107) or dioxane) can significantly alter the ratio of isomeric products formed. This is often attributed to the solvent's ability to form hydrogen bonds preferentially with one of the nitrogen atoms in the pyridazine ring, thereby influencing the site of attack.

Alternative Oxidant Systems (e.g., HOF·CH₃CN)

Beyond traditional peroxy acid systems, alternative and more potent oxidants have been explored for the N-oxidation of pyridazines. One of the most effective is the hypofluorous acid-acetonitrile complex (HOF·CH₃CN). guidechem.comnih.gov This reagent is an exceptionally powerful electrophilic oxygen transfer agent, capable of oxidizing substrates that are resistant to other methods. researchgate.net

When applied to the pyridazine skeleton, HOF·CH₃CN demonstrates notable reactivity. For pyridazine itself, it can achieve N,N-dioxide formation, a feat not possible with conventional oxidants. nih.gov However, for pyridazines bearing electron-withdrawing groups (EWGs), such as 3,6-dichloropyridazine, the reactivity is tempered. The presence of the chloro substituents reduces the basicity of the nitrogen atoms. nih.gov Consequently, the reaction of 3,6-dichloropyridazine with HOF·CH₃CN yields only the corresponding mono-N-oxide, which is the desired product in this context. guidechem.comnih.gov Further oxidation to the dioxide does not occur, regardless of the excess of the reagent used, highlighting a useful selectivity for this system. nih.gov

Precursor Synthesis: Methodologies for 3,6-Dichloropyridazine Production

The direct precursor for the synthesis of this compound is 3,6-dichloropyridazine. The production of this starting material is a crucial first step, commonly achieved from pyridazine-3,6-diol.

Preparation from Pyridazine-3,6-diol Precursors

The synthesis of 3,6-dichloropyridazine is well-established and typically begins with pyridazine-3,6-diol, which is the tautomeric form of maleic hydrazide. koreascience.krjpionline.org

Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide): This intermediate is prepared by reacting maleic anhydride with hydrazine (B178648) hydrate (B1144303). koreascience.krevitachem.comgoogle.com The reaction is typically carried out in an acidic medium, such as aqueous hydrochloric acid, at reflux temperatures. koreascience.krgoogle.comgoogle.com

Chlorination of Pyridazine-3,6-diol: The hydroxyl groups of pyridazine-3,6-diol are subsequently replaced with chlorine atoms. This chlorination is a key transformation, most commonly accomplished using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is widely used for this purpose, often by heating the diol with an excess of the reagent. koreascience.krjpionline.orggoogle.com Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be employed. google.com The reaction is typically run at elevated temperatures (e.g., 75-125 °C) for several hours. koreascience.krgoogle.com After the reaction, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure, and the crude product is isolated by quenching the reaction mixture in water and subsequent extraction. jpionline.orggoogle.com

| Step | Starting Material | Primary Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Maleic Anhydride | Hydrazine Hydrate (often with HCl) | Aqueous solution, reflux (e.g., 110 °C) | Pyridazine-3,6-diol |

| 2 | Pyridazine-3,6-diol | Phosphorus Oxychloride (POCl₃) | Heat (e.g., 75-80 °C), often neat or in a solvent | 3,6-Dichloropyridazine |

| 2 (Alternative) | Pyridazine-3,6-diol | Phosphorus Pentachloride (PCl₅) | Heat (e.g., 125 °C) | 3,6-Dichloropyridazine |

Chlorination Methods (e.g., using Phosphorus Oxychloride)

The reaction typically involves heating pyridazine-3,6-diol with an excess of phosphorus oxychloride. chemicalbook.com This process converts the diol into the desired 3,6-dichloropyridazine. In one documented procedure, pyridazine-3,6-diol is treated with phosphorus oxychloride at room temperature, followed by heating to 80°C overnight under a nitrogen atmosphere. chemicalbook.com After the reaction is complete, the excess POCl₃ is removed under vacuum, and the resulting mixture is carefully neutralized. chemicalbook.com This specific method has been reported to yield 3,6-dichloropyridazine in high purity and an 85% yield. chemicalbook.com

Another established method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. In this approach, 3,6-dihydroxypyridazine is heated with phosphorus pentachloride to 125°C for 4 hours. google.com Following the reaction, the by-product, phosphorus oxychloride, is evaporated under reduced pressure. The crude product is then quenched in water, neutralized, and extracted to yield the final product. google.com This particular synthesis route results in a yield of 82%. google.com

The following table summarizes various research findings for the chlorination of pyridazine-3,6-diol to produce 3,6-dichloropyridazine, the direct precursor to the target N-oxide.

| Starting Material | Chlorinating Agent | Reaction Conditions | Yield | Reference |

| Pyridazine-3,6-diol | Phosphorus Oxychloride (POCl₃) | Heated at 80°C, overnight | 85% | chemicalbook.com |

| 3,6-Dihydroxypyridazine | Phosphorus Pentachloride (PCl₅) | Heated at 125°C, 4 hours | 82% | google.com |

| Maleic Hydrazide | Phosphorus Oxychloride (POCl₃) | Reflux | Not specified | sci-hub.se |

These chlorination strategies are fundamental in providing the 3,6-dichloropyridazine scaffold, which is subsequently subjected to N-oxidation to furnish the final product, this compound. epo.orgguidechem.com

Reactivity and Transformational Chemistry of 3,6 Dichloropyridazine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridazine (B1198779) 1-oxide Ring

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.org The SNAr mechanism is particularly favored in heteroarenes like pyridazines, especially when the ring is activated by such groups. wikipedia.org In the case of 3,6-dichloropyridazine (B152260) 1-oxide, the N-oxide group significantly influences the electronic distribution of the ring, thereby affecting the regioselectivity of nucleophilic attacks.

Site Selectivity in Nucleophilic Displacements (e.g., C-6 vs. C-3)

The positions C-3 and C-6 on the 3,6-dichloropyridazine 1-oxide ring exhibit different reactivities towards incoming nucleophiles. This selectivity is a crucial aspect of its chemistry, allowing for the controlled synthesis of various derivatives.

Contrary to reactions with some other nucleophiles, sulfur-based nucleophiles preferentially attack the C-6 position of this compound. rsc.orgresearchgate.net For instance, the reaction with sodium sulfide (B99878) leads to the formation of 3-chloropyridazine-6-thiol 1-oxide. rsc.orgrsc.org This observed regioselectivity is consistent across a range of sulfur nucleophiles, including thiourea (B124793) and phenylmethanethiol, which also yield the corresponding 6-substituted products. rsc.orgrsc.org

This displacement at the 6-position was further confirmed by subsequent reactions. For example, the monosubstitution product obtained from the reaction with sodium sulfide was treated with sodium methoxide (B1231860) to yield a methoxypyridazinethiol N-oxide that was identical to a sample prepared from 6-chloro-3-methoxypyridazine 1-oxide. rsc.org

| Sulfur Nucleophile | Position of Substitution | Product |

|---|---|---|

| Sodium Sulfide | C-6 | 3-Chloropyridazine-6-thiol 1-oxide |

| Thiourea | C-6 | 6-Substituted product |

| Phenylmethanethiol | C-6 | 6-Benzylthio-3-chloropyridazine 1-oxide |

The site selectivity observed with sulfur nucleophiles is in direct contrast to that reported for oxygen and nitrogen nucleophiles. rsc.orgresearchgate.net With these nucleophiles, substitution has been reported to occur preferentially at the C-3 position. rsc.org This highlights the nuanced electronic effects at play within the this compound molecule, where the nature of the attacking nucleophile dictates the reaction's regiochemical outcome.

Formation of Azide (B81097) Derivatives via SNAr (e.g., with Sodium Azide)

The reaction of 3,6-dichloropyridazine and its N-oxide derivative with sodium azide is a key transformation that leads to the formation of energetic and synthetically versatile azide compounds. researchgate.netacs.org The treatment of 3,6-dichloropyridazine with sodium azide results in a product that exists in an azido-tetrazolo equilibrium. researchgate.net Similarly, the reaction of 3-chloropyridazine (B74176) 1-oxide derivatives with sodium azide can yield the corresponding azidopyridazine 1-oxides. researchgate.netresearchgate.net

Azido-substituted pyridazines are known to undergo intramolecular cyclization to form fused tetrazole rings, a phenomenon known as azide-tetrazole isomerization. researchgate.netbeilstein-journals.org This equilibrium is a significant aspect of the chemistry of these compounds. For example, 3,6-diazidopyridazine exists predominantly in the tetrazolo[1,5-b]pyridazine (B14759603) form in the crystalline state. researchgate.netbeilstein-journals.org This isomerization can be influenced by various factors, including the presence of other substituents on the pyridazine ring. capes.gov.br In some cases, the triazide intermediate formed during the reaction of a trihalopyridazine with sodium azide is a short-lived species that readily cyclizes to a more stable diazidotetrazole product. researchgate.net

The high nitrogen content of azido (B1232118) and tetrazolo compounds makes them of interest as energetic materials. researchgate.net However, this high nitrogen content also contributes to their potential instability. 6-Azidotetrazolo[1,5-b]pyridazine, synthesized from 3,6-dichloropyridazine and sodium azide, has been reported to be prone to spontaneous detonation. researchgate.netacs.org Despite some reports suggesting it can be handled safely, incidents of unexpected explosions have occurred, highlighting the hazards associated with this class of compounds. acs.orgacs.org The stability of these materials can be influenced by factors such as purity and the presence of cocrystals. acs.orgacs.org Due to these stability concerns, alternative, safer synthetic routes to tetrazolo[1,5-b]pyridazines that avoid the isolation of the potentially explosive azido intermediate are often recommended. acs.org

Deoxygenation Reactions of the N-oxide Moiety

The removal of the oxygen atom from the N-oxide group in pyridazine N-oxides is a fundamental transformation in pyridazine chemistry. acs.org This can be achieved through several reductive strategies or as a concurrent step during other functionalization reactions like halogenation.

Phosphorus-based reagents are commonly employed for the deoxygenation of heteroaromatic N-oxides. sorbonne-universite.fr Phosphorus trichloride (B1173362) (PCl₃) is a widely used reagent for the deoxygenation of pyridazine N-oxides. thieme-connect.de The reaction typically involves the transfer of the oxygen atom from the N-oxide to the phosphorus(III) center, resulting in the formation of the parent heterocycle and a phosphorus(V) byproduct, such as phosphoryl chloride (POCl₃). stackexchange.com The use of PCl₃ is effective for straightforward deoxygenation without affecting other functional groups, although its reactivity can sometimes lead to attacks on various substituents on the pyridine (B92270) ring. sorbonne-universite.frgoogle.com

Phosphoryl chloride (POCl₃) can also effect deoxygenation, but its primary role is often as a chlorinating agent for heteroaromatic N-oxides. thieme-connect.destackexchange.com When pyridazine N-oxides with an unsubstituted position alpha to the N-oxide are treated with POCl₃, the reaction typically yields an ortho-chloro-substituted pyridazine, with the N-oxide function being eliminated in the process. thieme-connect.de

Table 1: Deoxygenation and Chlorination of Pyridazine N-oxides with POCl₃ This table illustrates how phosphoryl chloride can induce both deoxygenation and chlorination at the position ortho to the original N-oxide group.

| Starting N-oxide | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methoxy-6-methylpyridazine 1-oxide | POCl₃ | 4-Chloro-3-methoxy-6-methylpyridazine | 51 | thieme-connect.de |

| 3,6-Dimethoxypyridazine 1-oxide | POCl₃ | 4-Chloro-3,6-dimethoxypyridazine | 72 | thieme-connect.de |

| 3-Methoxypyridazine 1-oxide | POCl₃ | 3-Chloro-6-methoxypyridazine | 53 | thieme-connect.de |

The halogenation of pyridazine N-oxides, particularly chlorination with reagents like phosphoryl chloride, inherently involves the elimination of the N-oxide group. thieme-connect.de This deoxygenative halogenation strategy requires the activation of the N-oxide moiety by an electrophile. researchgate.net This activation increases the electrophilicity of the pyridazine ring, facilitating the addition of a halide anion. researchgate.net Subsequent elimination affords the halogenated pyridazine. researchgate.net In the case of chlorination with POCl₃, the reaction proceeds more readily on the N-oxide than on the parent pyridazine, typically occurring at the α-position relative to the N-oxide group. thieme-connect.de If the α-position is already substituted, the reaction may occur at a position adjacent to the unoxidized nitrogen atom. thieme-connect.de

Photochemical Transformations of Pyridazine N-oxides

The photochemistry of pyridazine N-oxides is a rich field involving multiple competing reaction pathways, including deoxygenation and photoisomerization. nih.govwur.nl These transformations are initiated by the absorption of light, leading to excited states that can undergo various rearrangements. nih.govacs.org

This compound (DPNO) has been identified as a precursor for a new class of compounds that can generate atomic oxygen upon photoirradiation. nih.gov The presence of a chlorine atom at the C6 position of the pyridazine nucleus is crucial for the efficiency of this photochemical deoxygenation. nih.gov When irradiated, DPNO cleanly deoxygenates to yield 3,6-dichloropyridazine. nih.gov This process is efficient with various light sources, including those operating at 350 nm and even visible light (430 nm), which is an advantage over other precursors that require short-wavelength UV light. nih.gov

Studies have shown that while pyridazine N-oxides with electron-donating groups tend to favor photoisomerization, those with electron-withdrawing groups like chlorine are more prone to deoxygenation. nih.gov For instance, in a comparative study, this compound (referred to as 5a) underwent clean deoxygenation to give 3,6-dichloropyridazine (8a) in 98% yield after 3.5 hours of irradiation at 350 nm. nih.gov

Table 2: Photochemical Reaction of Substituted Pyridazine N-oxides This table shows the outcome of irradiating various pyridazine N-oxides at 350 nm, highlighting the influence of substituents on the reaction pathway (deoxygenation vs. isomerization).

| Compound | R | X | Conversion (%) | Yield of Deoxygenation (%) | Yield of Isomerization (%) |

|---|---|---|---|---|---|

| 6a | H | NHBn | >95 | 0 | >95 |

| 6b | H | OBn | >95 | 0 | >95 |

| 6c | H | Ph | >95 | 25 | 73 |

| 6e | H | Cl | >95 | >95 | 0 |

| 6f | Me | Cl | 65 | 65 | 0 |

| 5a | Cl | Cl | >95 | 98 | 0 |

Data sourced from a study on the photochemistry of pyridazine N-oxides. nih.gov

The photoinduced deoxygenation of this compound is significant because it serves as a method for generating atomic oxygen in its ground triplet state, O(³P). nih.govnih.govx-mol.com This reactive oxygen species is relatively underexplored in solution chemistry due to a lack of practical generation methods. nih.gov The photolysis of DPNO provides a useful route to O(³P), which can then participate in reactions such as arene C-H oxidation. nih.govnih.gov The reactive species evolved from DPNO is believed to be O(³P) or an excited-state species that exhibits a similar reactivity profile. nih.gov

In addition to deoxygenation, a predominant photochemical pathway for many pyridazine N-oxides is isomerization. nih.gov This process is believed to proceed through several transient intermediates. nih.govresearchgate.net Upon irradiation, the pyridazine N-oxide can rearrange into a highly strained oxaziridine (B8769555) intermediate. nih.govacs.orgacs.org This oxaziridine is a transient species that can further rearrange. nih.gov

The oxaziridine intermediate can connect to a ring-opened diazo intermediate, often via another transient species, a diazoxepine intermediate. nih.gov The diazo intermediate is a key branch point; it can subsequently undergo ring closure to form pyrazole (B372694) derivatives or lose a molecule of nitrogen to form furan (B31954) derivatives. researchgate.netpreprints.orgpreprints.org For example, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide leads to the formation of a diazo intermediate, which can then yield both a pyrazole and a furan product. researchgate.netpreprints.org Time-resolved spectroscopy has been used to detect the formation of the oxaziridine and the subsequent ring-opened diazo compound from pyridazine N-oxide. acs.org

Photoinduced DNA Cleavage via Pyridazine N-oxides

Pyridazine N-oxides, including this compound (DPNO), have emerged as a noteworthy class of compounds capable of inducing DNA cleavage upon photoactivation. nih.govnih.gov This process is primarily driven by the photoinduced evolution of atomic oxygen (O(³P)) from the pyridazine N-oxide scaffold. nih.gov Unlike other reactive oxygen species such as singlet oxygen or superoxide, atomic oxygen's chemistry has been less explored due to a lack of practical generation methods. nih.gov DPNO and its derivatives serve as effective photoactivatable precursors for O(³P), which can mediate oxidative reactions. nih.govnih.gov

The mechanism of action involves the excitation of the pyridazine N-oxide by light, typically in the UV-A range (350 nm), which corresponds to the n → π* transition of the molecule. nih.gov This is a significant advantage over other precursors like dibenzothiophene (B1670422) S-oxide, which require shorter wavelength UV light (~300 nm). nih.gov Upon photoexcitation, the N-oxide can undergo deoxygenation to release atomic oxygen, which is a highly reactive species capable of interacting with and cleaving DNA strands. nih.govnih.gov

A key development in this area was the synthesis of a water-soluble pyridazine N-oxide derivative, which demonstrated the ability to promote photoinduced DNA cleavage in aqueous solutions, highlighting its potential for biological applications. nih.govnih.gov The interaction of UV radiation with cellular DNA can lead to various forms of damage, including strand breaks, and the ability of these N-oxides to generate reactive oxygen species locally upon irradiation presents a targeted approach. nih.gov The core photochemical reaction competes with a photoisomerization pathway, but the deoxygenation process is efficient enough to be synthetically and biologically useful. nih.gov

Other Significant Reactivity Patterns and Derivatization Potential

The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, makes 3,6-dichloropyridazine and its N-oxide derivative highly reactive towards nucleophiles and versatile substrates for metal-catalyzed reactions. benthamdirect.comjofamericanscience.org

Palladium-Catalyzed Cross-Coupling Reactions of Related Chlorinated Pyridazines (e.g., Suzuki, Sonogashira)

Chlorinated pyridazines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mt.com Reactions like the Suzuki-Miyaura (using organoboron reagents) and Sonogashira (using terminal alkynes) couplings are widely employed to functionalize the pyridazine core. sioc-journal.cnnanochemres.org

For 3,6-dichloropyridazine, the two chlorine atoms offer sites for sequential or selective functionalization. The reactivity of the chlorine atoms can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, in Suzuki reactions of dihalopyridazines, coupling typically occurs preferentially at the halide position adjacent to a nitrogen atom (α-position). nih.gov However, the use of sterically hindered ligands, such as QPhos or specific N-heterocyclic carbenes (NHCs), can reverse this selectivity, favoring reaction at the distal position (C5 on a 3,5-dichloropyridazine, for example). nih.govnih.gov This ligand-controlled regioselectivity is crucial for synthesizing specific isomers of substituted pyridazines. nih.gov

The Suzuki reaction has been used to synthesize novel liquid crystalline materials by coupling 3-chloro-6-alkoxypyridazines with p-methoxycarbonylphenylboronic acid, demonstrating the utility of these reactions in materials science. sioc-journal.cn Similarly, the Sonogashira reaction provides a route to alkynyl-substituted pyridazines, which are valuable intermediates in organic synthesis. nanochemres.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridazines

| Reactant | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloropyridazine | Aryl/Alkenyl Boronic Acids | Pd(0) / QPhos | Suzuki-Miyaura | C5-Substituted Pyridazine | nih.gov |

| 3,6-Dichloropyridazine | p-Methoxycarbonylphenylboronic Acid | Palladium Catalyst | Suzuki-Miyaura | 3-Alkoxy-6-arylpyridazine | sioc-journal.cn |

| Aryl Halides | Terminal Alkynes | Pd/DNA@MWCNTs | Sonogashira | Aryl-Alkynes | nanochemres.org |

Cyclization Reactions for Fused Heterocycles (e.g., Imidazo[1,2-b]pyridazines)

The chlorine atoms on 3,6-dichloropyridazine are excellent leaving groups, facilitating condensation and cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of the imidazo[1,2-b]pyridazine (B131497) scaffold, a core structure in many biologically active molecules. nih.govumich.eduresearchgate.net

The synthesis typically begins with the nucleophilic substitution of one chlorine atom of 3,6-dichloropyridazine with an amino group, often by reacting it with aqueous ammonia (B1221849) to form 3-amino-6-chloropyridazine. nih.govrjptonline.org This intermediate can then undergo a condensation reaction with an α-haloketone (like α-bromoketone or 1-chloroacetone) under mild basic conditions. nih.govumich.edu The subsequent intramolecular cyclization yields the imidazo[1,2-b]pyridazine ring system. nih.gov The presence of the halogen on the pyridazine ring is crucial for the success of this ring formation. nih.gov This versatile strategy has been used to synthesize a wide array of substituted imidazo[1,2-b]pyridazines for evaluation as potential therapeutic agents. nih.govumich.edu

Reactions with Hydrazides and Amines for Functionalization

The reaction of 3,6-dichloropyridazine with nitrogen nucleophiles like hydrazides and amines is a fundamental method for its functionalization. jofamericanscience.org These nucleophilic aromatic substitution (SNAr) reactions proceed smoothly due to the electron-deficient nature of the pyridazine ring. uni-muenchen.denih.gov

When 3,6-dichloropyridazine reacts with acid hydrazides, it can lead to the formation of fused triazolopyridazine derivatives through a substitution-cyclization cascade. jofamericanscience.org The reaction of 3,6-dichloropyridazine with hydrazine (B178648) hydrate (B1144303) itself can yield 1-(6-chloropyridazin-3-yl) hydrazine, a key precursor for synthesizing other fused systems like tetrazolo[1,5-b]pyridazines. iau.ir

Similarly, reactions with various amines allow for the introduction of diverse functional groups. rjptonline.orgresearchgate.net The reaction of 3,6-dichloropyridazine with aqueous ammonia is a standard method to produce 3-amino-6-chloropyridazine, a vital building block for further derivatization. nih.govrjptonline.org The remaining chlorine atom can then be displaced by another nucleophile or participate in cross-coupling reactions, enabling the synthesis of unsymmetrically disubstituted pyridazines. uni-muenchen.de This stepwise functionalization provides a high degree of control in building complex molecular architectures. benthamdirect.comresearchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 3,6-Dichloropyridazine (B152260) 1-oxide, ¹H NMR and ¹³C NMR spectroscopy would provide critical data on the arrangement of hydrogen and carbon atoms in the molecule.

Detailed experimental ¹H and ¹³C NMR data for 3,6-Dichloropyridazine 1-oxide are not widely available in publicly accessible databases. However, based on the known structure, the following spectral characteristics would be anticipated:

¹H NMR: The spectrum is expected to show signals corresponding to the two protons on the pyridazine (B1198779) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the N-oxide group, likely appearing in the aromatic region of the spectrum. The coupling between these adjacent protons would result in a distinct splitting pattern.

¹³C NMR: The spectrum would display signals for the four carbon atoms in the pyridazine ring. The carbons bonded to the chlorine atoms would exhibit chemical shifts significantly different from those bonded to hydrogen, reflecting the halogen's electronegativity.

A 2022 study in Organic Letters on pyridazine N-oxides as photoactivatable surrogates for reactive oxygen species characterized this compound as part of their research. figshare.com The detailed NMR characterization data is contained within the supporting information for this publication. figshare.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic region | Doublet |

| ¹H | Aromatic region | Doublet |

| ¹³C | Downfield region | Signal |

| ¹³C | Downfield region | Signal |

| ¹³C | Downfield region | Signal |

| ¹³C | Downfield region | Signal |

Note: This table represents expected values. Actual experimental data is required for confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of chemical bonds. For this compound, these techniques would confirm the presence of key structural features.

N-O stretching: A strong band characteristic of the N-oxide functional group.

C-Cl stretching: Vibrations corresponding to the carbon-chlorine bonds.

Aromatic C=C and C=N stretching: Bands indicating the presence of the pyridazine ring.

C-H stretching and bending: Vibrations associated with the protons on the ring.

Table 2: Expected IR and Raman Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-O Stretch | ~1200 - 1300 | IR, Raman |

| Aromatic C=N Stretch | ~1500 - 1600 | IR, Raman |

| Aromatic C=C Stretch | ~1400 - 1500 | IR, Raman |

| C-Cl Stretch | ~600 - 800 | IR, Raman |

| Aromatic C-H Stretch | >3000 | IR, Raman |

Note: This table is based on typical frequency ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₄H₂Cl₂N₂O), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (164.98 g/mol ). A key feature would be the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.

Analysis of the fragmentation pattern would provide further structural confirmation, likely showing the loss of oxygen, chlorine, or other small fragments from the parent ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | ~164, 166, 168 | Molecular ion cluster showing the characteristic isotopic pattern for two chlorine atoms. |

| [M-O]⁺ | ~148, 150, 152 | Fragment corresponding to the loss of the oxide oxygen. |

| [M-Cl]⁺ | ~129, 131 | Fragment corresponding to the loss of a chlorine atom. |

Note: The m/z values correspond to the most abundant isotopes.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are commonly used methods.

While specific published methods for this compound are scarce, general principles can be applied.

Thin-Layer Chromatography (TLC): TLC would be used for rapid purity checks and to monitor the progress of reactions. The choice of eluent (mobile phase) would depend on the polarity of the compound, and visualization could be achieved under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be suitable for analysis.

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. The choice of column and temperature program would be optimized to achieve good separation and peak shape. In a patent describing the synthesis of 3,6-dichloropyridazine, both TLC and GC were used to determine if the reaction was complete, indicating these methods are suitable for analyzing related structures.

Table 4: General Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Conditions |

|---|---|---|

| TLC | Silica gel | Ethyl acetate/Hexane mixture |

| HPLC | C18 reversed-phase | Acetonitrile/Water or Methanol/Water gradient |

| GC | Capillary column (e.g., DB-5) | Temperature programming, Helium carrier gas |

Note: These are generalized conditions and would require optimization for this specific compound.

Emerging Applications and Interdisciplinary Research Directions

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of reactive sites on the 3,6-Dichloropyridazine (B152260) 1-oxide scaffold positions it as a crucial intermediate in the synthesis of more complex, high-value molecules. Its utility is particularly notable in the development of compounds with significant biological and pharmaceutical relevance.

3,6-Dichloropyridazine 1-oxide is recognized as a valuable synthesis intermediate for creating various physiologically active substances. guidechem.comjofamericanscience.org Its chemical reactivity allows for the introduction of diverse functional groups, leading to the development of novel compounds with potential applications in agrochemicals and pharmaceuticals. Research has demonstrated that derivatives synthesized from this precursor exhibit herbicidal activity against a range of broadleaf weeds while showing no chemical damage to crops like rice plants. guidechem.com The ability to produce this compound at a high yield makes it an advantageous starting point for the synthesis of these specialized molecules. guidechem.comjofamericanscience.org

Below is a table summarizing a high-yield synthesis method for the compound, highlighting its role as a readily accessible intermediate.

| Reactants | Reagents & Conditions | Product | Yield | Source(s) |

| 3,6-Dichloropyridazine | Maleic anhydride (B1165640), 50% hydrogen peroxide, crotonic acid, in 1,2-dichloroethane (B1671644) | This compound | 89.0% | jofamericanscience.org |

While this compound is a key intermediate, its parent compound, 3,6-dichloropyridazine, serves as a direct and critical precursor in the synthesis of important pharmaceutical agents, including the antibacterial drug Sulfachloropyridazine. chemicalbook.com The synthesis leverages the reactivity of the chlorine atoms on the pyridazine (B1198779) ring. One of the chlorine atoms can be selectively replaced through a nucleophilic substitution reaction with the amino group of sulfanilamide. This reaction is a foundational step in building the final drug molecule, demonstrating the importance of the dichloropyridazine core in constructing sulfonamide antibiotics. chemicalbook.com The reactivity of 3,6-dichloropyridazine allows it to serve as a building block for a wide array of pharmaceutical compounds. guidechem.com

Development of Photoactivatable Reagents in Organic Synthesis and Chemical Biology

The N-oxide functional group in pyridazine derivatives imparts unique photochemical properties, enabling their use as precursors for highly reactive species. This has opened new avenues in organic synthesis and chemical biology, where the precise control of reactions using light is highly desirable.

Pyridazine N-oxides, including this compound, have been developed as innovative, photoactivatable precursors of atomic oxygen in its triplet ground state (O(3P)). researchgate.net Upon irradiation with ultraviolet light, the N-O bond in the pyridazine N-oxide molecule cleaves, releasing this highly reactive oxygen species. This "underexplored oxygen allotrope" can then mediate challenging chemical transformations, most notably the direct C-H oxidation of arenes. researchgate.net This method provides a powerful tool for functionalizing complex, polyfunctional molecules under controlled conditions, with potential applications in late-stage functionalization of drug candidates and the development of novel chemical biology probes. researchgate.net A water-soluble pyridazine N-oxide has also been shown to induce photoactivated DNA cleavage. researchgate.net

The table below illustrates the general principle of this application.

| Reagent | Condition | Reactive Species Generated | Application | Source(s) |

| Pyridazine N-oxide | UV Light | Atomic Oxygen (O(3P)) | Arene C-H Oxidation | researchgate.net |

Advanced Materials and Ligand Design in Coordination Chemistry

The pyridazine ring system, with its two adjacent nitrogen atoms, is an excellent scaffold for designing ligands that can coordinate with metal ions. The ability to functionalize the pyridazine core, particularly starting from reactive precursors like 3,6-dichloropyridazine, is central to developing advanced materials and novel transition metal complexes.

The parent compound, 3,6-dichloropyridazine, is a versatile starting material for constructing sophisticated pyridazine-based ligands. jofamericanscience.org The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various coordinating groups. guidechem.comjofamericanscience.org By reacting 3,6-dichloropyridazine with nucleophiles such as other nitrogen-containing heterocycles (e.g., pyridine), chemists can synthesize multidentate ligands capable of binding to transition metals. researchgate.net This synthetic versatility enables the creation of ligands with tailored electronic and steric properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. These pyridazine-based ligands have been used to form complexes with a range of first-row transition metals, leading to structures with interesting magnetic and redox properties.

The following table showcases the synthetic utility of 3,6-dichloropyridazine as a precursor for more complex pyridazine derivatives.

| Reactant | Nucleophile/Reagent | Product Type | Application | Source(s) |

| 3,6-Dichloropyridazine | Acid Hydrazides | 3-Hydrazinyl-6-chloropyridazine derivative | Synthetic Intermediate | jofamericanscience.org |

| 3,6-Dichloropyridazine | p-Toluenesulfonylhydrazine | 3-Chloro-6-(tosylhydrazinyl)pyridazine | Synthetic Intermediate | jofamericanscience.org |

| 3,6-Dichloropyridazine | Ammonium Hydroxide | 3-Amino-6-chloropyridazine | Precursor for Schiff's Bases | jofamericanscience.org |

Safety Considerations and Risk Mitigation in Handling Energetic Derivatives

Strategies for Safe Synthesis and Handling of Potentially Explosive Intermediates

Given the inherent dangers of working with azido-substituted pyridazine (B1198779) 1-oxide derivatives, a multi-faceted approach to risk mitigation is essential. This involves careful planning, stringent adherence to handling protocols, and the use of appropriate safety equipment.

Key strategies include:

Hazard Assessment: Before synthesis, a thorough hazard evaluation of all reactants, intermediates, and products must be conducted. fsu.edu This includes assessing the C/N ratio and applying the "Rule of Six" to estimate the stability of any organic azides. pitt.edufsu.eduauckland.ac.nz

Scale Limitation: All work with potentially explosive materials should be conducted on the smallest feasible scale. fsu.edu Scaling up experiments requires a comprehensive safety review and prior approval. stanford.edu

Controlled Environment: Reactions must be carried out in a designated fume hood behind a blast shield, with the sash positioned as low as possible to provide a physical barrier. stanford.eduauckland.ac.nz The work area should be kept clear of unnecessary chemicals and equipment. fsu.edu

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves, is mandatory. fsu.edu A face shield should be used in conjunction with safety glasses, especially if a blast shield is not feasible. stanford.eduauckland.ac.nz

Avoidance of Hazardous Conditions:

Solvents: Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) must never be used with azides, as they can form extremely unstable and explosive di- and tri-azidomethane. ucd.iestanford.edu

Acids: Contact between azides and acids must be strictly avoided to prevent the formation of hydrazoic acid, which is highly toxic, volatile, and explosive. pitt.eduauckland.ac.nz

Metals: Metal spatulas and utensils should not be used for handling azides, as this can lead to the formation of highly shock-sensitive heavy metal azides. ucd.iestanford.edu Ground glass joints should also be used with caution as they can cause explosive decomposition upon friction. stanford.edu

Energy Input: Potentially explosive compounds must be protected from external energy sources like shock, friction, heat, and light. ucd.iefsu.edu Purification techniques such as distillation or sublimation should never be used. ucd.ie

In Situ Conversion: Whenever possible, hazardous intermediates should be converted to more stable compounds in situ without isolation. acs.org This strategy significantly reduces the risks associated with handling and purifying energetic materials. For example, an intermediate azide (B81097) can be directly hydrolyzed to a more stable hydroxyl compound in a one-pot reaction. acs.org

Storage: If isolation is unavoidable, synthesized azides must be stored in small quantities, at low temperatures, and protected from light. pitt.edufsu.edu Containers must be clearly labeled as containing potentially explosive material. ucd.ie

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and kept away from acids and other incompatible materials. ucd.ieauckland.ac.nz

By implementing these comprehensive safety strategies, the risks associated with the synthesis and handling of energetic pyridazine 1-oxide derivatives can be effectively managed.

Future Perspectives and Research Challenges for 3,6 Dichloropyridazine 1 Oxide

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the utilization of 3,6-Dichloropyridazine (B152260) 1-oxide lies in its synthesis. Current methods often rely on the oxidation of 3,6-dichloropyridazine using strong oxidizing agents, such as highly concentrated hydrogen peroxide or peroxyacids, in chlorinated solvents. google.com These processes present sustainability and safety concerns, including the use of hazardous reagents and the generation of significant waste. The future of synthesizing this compound hinges on the development of greener, more efficient, and safer protocols.

Key Research Directions:

Catalytic Oxidation with Green Oxidants: A major goal is to replace stoichiometric peroxyacids with catalytic systems that utilize environmentally benign oxidants like aqueous hydrogen peroxide or even molecular oxygen. researchgate.net Research into transition-metal catalysts (e.g., based on tungsten, molybdenum, or rhenium) that can efficiently facilitate N-oxidation under mild conditions is a promising frontier.

Photocatalytic and Electrochemical Synthesis: Leveraging light or electrical energy to drive the N-oxidation process offers a sustainable alternative. proquest.com Photocatalysis could enable the reaction to proceed at ambient temperature and pressure, minimizing energy consumption. Electrochemical methods could provide high selectivity and avoid the use of chemical oxidants altogether.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and improved scalability compared to batch processes, which is particularly advantageous when dealing with potentially energetic N-oxide compounds. Developing a flow-based synthesis for 3,6-Dichloropyridazine 1-oxide would represent a significant advancement in its safe and efficient production.

Biocatalysis: The exploration of enzymes, such as monooxygenases, for the selective N-oxidation of pyridazine (B1198779) derivatives is a nascent but highly attractive area. Biocatalytic routes could offer unparalleled selectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.

| Synthesis Approach | Potential Advantages | Research Challenges |

| Catalytic Oxidation | Use of safer oxidants (e.g., aq. H₂O₂), reduced waste, higher atom economy. | Catalyst stability, activity, and recovery. |

| Photocatalysis | Mild reaction conditions, use of renewable energy source (light). | Catalyst design, quantum efficiency, scalability. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability. | Reactor design, optimization of flow parameters. |

| Biocatalysis | High selectivity, mild aqueous conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope. |

Exploration of Underexplored Reactivity Profiles

The introduction of the N-oxide functionality dramatically alters the electronic landscape of the pyridazine ring, creating new opportunities for chemical transformations that are not readily accessible with the parent heterocycle. While some reactions of pyridazine N-oxides are known, a vast portion of their reactivity remains uncharted territory.

Key Research Areas:

Photochemical Transformations: Pyridazine N-oxides are known to undergo fascinating photochemical reactions. Upon UV irradiation, they can rearrange to form valuable intermediates like (Z)-diazoalkenes, which can then be converted into other heterocyclic systems such as pyrazoles or 2-aminofurans. proquest.comnih.gov A significant challenge is to control the reaction pathways to selectively access desired products. Further research into the photodeoxygenation of this compound could establish it as a photoactivatable source of atomic oxygen [O(³P)], a highly reactive species with applications in selective C-H oxidation. nih.govnih.govacs.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular construction that avoids the need for pre-functionalized substrates. nih.gov The N-oxide group can act as a directing group, enabling regioselective activation of C-H bonds at positions 4 and 5 of the pyridazine ring. Exploring transition-metal catalyzed C-H arylation, alkylation, or amination of this compound would unlock rapid access to a diverse library of complex pyridazine derivatives. nih.gov

Cycloaddition Reactions: The pyridazine N-oxide ring system can potentially participate in various cycloaddition reactions, acting as either the diene or dienophile component, or as a 1,3-dipole precursor after ring opening. nih.govresearchgate.net Investigating its behavior in [4+2], [3+2], and other cycloadditions could lead to the synthesis of novel fused heterocyclic scaffolds with interesting biological or material properties.

Selective Cross-Coupling Reactions: The two chlorine atoms on the ring are chemically distinct due to the influence of the N-oxide group. A key challenge is to develop catalytic systems (e.g., palladium- or nickel-based) that can selectively substitute one chlorine atom over the other in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. researchgate.netnih.govnobelprize.org Achieving such selectivity would make this compound a highly valuable bifunctional building block.

Expansion of Applications in Catalysis and Materials Science

Beyond its role as a synthetic intermediate, the unique electronic and coordinating properties of this compound suggest potential applications in catalysis and materials science, areas that remain largely unexplored.

Future Application Frontiers:

Ligand Design for Catalysis: Pyridine (B92270) N-oxides are well-established ligands in coordination chemistry, binding to metal centers through the oxygen atom. wikipedia.orgacs.org this compound could serve as a novel ligand for transition metals. The electron-withdrawing chlorine atoms would modulate the electronic properties of the metal center, potentially leading to catalysts with unique reactivity and selectivity in reactions such as oxidation, hydrogenation, or cross-coupling.

Functional Monomers for Polymers: The dichlorinated nature of the molecule allows for its potential use as an A-B type monomer in polymerization reactions. Polycondensation with various nucleophiles could lead to novel polymers incorporating the pyridazine N-oxide moiety. These polymers might exhibit interesting properties such as thermal stability, specific binding capabilities, or redox activity, making them candidates for advanced materials.

Organic Electronic Materials: The electron-deficient pyridazine N-oxide core, when incorporated into larger conjugated systems, could be used to develop new organic electronic materials. By tuning the substituents, it may be possible to create materials with specific HOMO/LUMO energy levels suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors in organic field-effect transistors (OFETs).

Advanced Computational Approaches for Predictive Design

Computational chemistry and machine learning are poised to accelerate the exploration of this compound by providing predictive insights into its synthesis, reactivity, and properties, thereby reducing the need for extensive empirical screening.

Challenges and Opportunities:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for various transformations, such as C-H functionalization or cycloaddition reactions. iaea.orgresearchgate.net This can help predict the most likely sites of reaction and guide the design of experiments to achieve desired outcomes. A key challenge is the accurate modeling of solvent effects and catalyst behavior.

Designing Novel Catalysts: Computational screening can be used to predict the binding affinity and electronic structure of metal complexes formed with this compound as a ligand. This in silico approach can identify promising metal-ligand combinations for specific catalytic applications before they are synthesized in the lab.

Machine Learning for Property Prediction: By generating a computational library of virtual derivatives of this compound, machine learning (ML) models can be trained to predict various properties. researchgate.netresearchgate.net This approach, known as Quantitative Structure-Property Relationship (QSPR), can forecast parameters like solubility, electronic properties, or even potential biological activity, enabling the rapid identification of candidate molecules for specific applications, such as corrosion inhibitors or pharmaceuticals. nih.govsemanticscholar.org The primary challenge is the need for high-quality training data, which can be generated through high-throughput computational chemistry or targeted experiments.

| Computational Method | Application Area | Research Challenge |

| Density Functional Theory (DFT) | Predicting reaction mechanisms, regioselectivity, and transition state energies. | Accuracy of functionals, modeling complex reaction environments. |

| Molecular Docking | Simulating interactions with biological targets or catalyst active sites. | Scoring function accuracy, protein flexibility. |

| Machine Learning (QSPR) | Predicting physical, chemical, and biological properties of derivatives. | Generation of large, high-quality datasets for training. |

| High-Throughput Virtual Screening | Rapidly screening large libraries of virtual compounds for desired properties. | Balancing computational cost with predictive accuracy. |

Q & A

Q. What are the optimal conditions for synthesizing 3,6-dichloropyridazine 1-oxide derivatives?

To synthesize derivatives like 6-chloro-3-methylthiopyridazine 1-oxide, a common approach involves reacting this compound with potassium methanethiolate in toluene at 70–85°C for 5 hours. The reaction mixture is evaporated, and the residue is recrystallized from methanol, yielding ~28% product. This method emphasizes the importance of temperature control and solvent selection to avoid decomposition .

Q. How can solubility data for derivatives of 3,6-dichloropyridazine be experimentally determined?

Solubility measurements in organic solvents (e.g., ethanol, acetone) can be performed across a temperature range (278.15–333.15 K) using gravimetric or UV-spectrophotometric methods. For example, 4-amino-3,6-dichloropyridazine solubility was correlated using the modified Apelblat equation, with deviations <5%, ensuring reproducibility in solvent selection for recrystallization .

Q. What hydrolysis products form when 3,6-dichloropyridazine is treated with hydrochloric acid?

Refluxing 3,6-dichloropyridazine in 0.61N HCl for 3 hours yields 5-chloro-6-hydroxypyridazine (53% yield) after steam distillation and ethyl acetate recrystallization. Unreacted starting material is removed via distillation, highlighting the role of acid concentration and reaction time in selective hydrolysis .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Regioselective mono-substitution is feasible by exploiting steric and electronic effects. For instance, arylpiperazines react preferentially at the 6-position of 3,6-dichloropyridazine under mild conditions, forming 3-chloro-6-substituted derivatives. Subsequent hydrolysis or coupling with hydrazines enables access to diverse pharmacophores, as demonstrated in COX inhibitor synthesis .

Q. Why do Pd-catalyzed cross-coupling reactions with 3,6-dichloropyridazine fail under standard conditions?

Pd₂(dba)₃-based catalytic systems show no reactivity with 3,6-dichloropyridazine and aryl halides due to poor oxidative addition kinetics and steric hindrance. Alternative strategies, such as using pre-functionalized intermediates (e.g., hydrazinopyridazines) or microwave-assisted synthesis, may bypass these limitations .

Q. What analytical methods validate the purity of 3,6-dichloropyridazine-derived compounds?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment (>99%). For structural confirmation, combine NMR (e.g., δ 2.65–7.53 ppm for methylthio derivatives), IR (N–O stretch at 1340 cm⁻¹), and mass spectrometry (M⁺ at m/z 176) .

Q. How can conflicting solubility and reactivity data in literature be resolved?

Contradictions often arise from solvent polarity or impurities. For example, solubility discrepancies in polar solvents require re-measurement under controlled humidity. Reactivity conflicts (e.g., hydrolysis rates) should be re-evaluated using standardized protocols, such as fixed acid concentrations and inert atmospheres .

Q. What strategies improve yields in multi-step derivatization of 3,6-dichloropyridazine?

Optimize stepwise protection-deprotection. For Cadralazine synthesis, sequential amination with ethyl (2-hydroxypropyl)amine (toluene reflux) followed by hydrazine coupling minimizes side reactions, achieving 40.5% overall yield. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Methodological Considerations

Q. How to design experiments for evaluating biological activity of derivatives?

Use structure-activity relationship (SAR) frameworks. Synthesize analogs with varying substituents (e.g., alkyl, aryl, heterocyclic) and screen for COX-1/COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA). Compare IC₅₀ values to identify pharmacophore contributions .

Q. What computational tools predict reactivity of 3,6-dichloropyridazine in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic aromatic substitution. Molecular docking (AutoDock Vina) can prioritize derivatives for synthesis by predicting binding affinities to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.